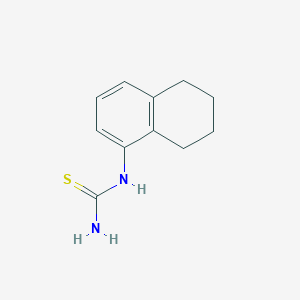

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

Description

The exact mass of the compound 5,6,7,8-Tetrahydronaphthalen-1-ylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDQWCAZUMWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377561 | |

| Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-66-1 | |

| Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

This guide provides a comprehensive technical overview of the fundamental properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing data from analogous compounds and established chemical principles, this document offers researchers, scientists, and drug development professionals a foundational understanding of its synthesis, characterization, and potential biological activities.

Introduction: The Thiourea Scaffold in Drug Discovery

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The unique structural feature of the thiourea moiety (-NH-C(S)-NH-) allows for a diverse range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] The protons on the two nitrogen atoms of the thiourea group can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor, enabling specific interactions with biological targets such as proteins and enzymes.[3] The lipophilic character of the tetrahydronaphthalene moiety in the title compound suggests potential for membrane permeability and interaction with hydrophobic pockets in target proteins.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with an appropriate isothiocyanate precursor. A common and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.[4]

Synthetic Workflow

A plausible and established synthetic route is outlined below. The causality behind this experimental choice lies in its simplicity, high yield, and the commercial availability of the starting materials.

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol

-

Preparation of the Amine Solution: Dissolve 5,6,7,8-tetrahydronaphthalen-1-amine in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Isothiocyanate Generation (In Situ): In a separate flask, dissolve ammonium thiocyanate in the same solvent. To this solution, add benzoyl chloride dropwise while stirring. This reaction generates benzoyl isothiocyanate in situ.

-

Reaction: Add the amine solution to the freshly prepared isothiocyanate solution. The reaction mixture is then typically stirred at room temperature or refluxed for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the saturated ring, and the protons of the NH groups of the thiourea moiety. The chemical shifts of the NH protons are typically observed in the downfield region and can be confirmed by D₂O exchange.[5][6]

-

¹³C-NMR: The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 179-182 ppm.[4] Other signals would correspond to the aromatic and aliphatic carbons of the tetrahydronaphthalene moiety.[5]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, confirming its identity.

Potential Biological Activities

While specific biological data for this compound is not extensively available in the public domain, the known activities of structurally related thiourea and tetralin derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][8][9][10] The presence of the lipophilic tetrahydronaphthalene group could enhance the compound's ability to penetrate bacterial cell membranes.

Experimental Protocol: Agar Well Diffusion Assay [4]

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar plates.

-

Bacterial Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Well Preparation: Create wells (6 mm diameter) in the agar using a sterile borer.

-

Compound Application: Add a defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A standard antibiotic (e.g., Cephradine) and the solvent alone serve as positive and negative controls, respectively.[4]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines.[11][12][13][14] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.[12] The tetrahydronaphthalene scaffold itself has been incorporated into compounds with antitumor properties.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Thiourea derivatives are known to be effective inhibitors of various enzymes, including cholinesterases and enzymes involved in diabetes.[16][17]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [4]

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, mix the enzyme, the test compound at various concentrations, and DTNB in a phosphate buffer (pH 8.0).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Substrate Addition: Initiate the reaction by adding the substrate to the wells.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on general SAR studies of thiourea derivatives, the following predictions can be made for this compound:[18]

-

Lipophilicity: The tetrahydronaphthalene moiety imparts significant lipophilicity, which may enhance cell membrane permeability and bioavailability.

-

Hydrogen Bonding: The N-H groups of the thiourea are crucial for interacting with the active sites of target enzymes and receptors through hydrogen bonding.

-

Steric Factors: The bulky tetrahydronaphthalene group may provide selectivity for certain biological targets by fitting into specific hydrophobic pockets.

Caption: Key structural features influencing the potential bioactivity.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for this compound against various targets, based on data from structurally related compounds. These values are for illustrative purposes and require experimental validation.

| Biological Target/Assay | Predicted IC₅₀ (µM) | Reference Compound Class |

| S. aureus (Antibacterial) | 10 - 50 | Aryl thioureas[7] |

| MCF-7 (Anticancer) | 5 - 20 | Substituted thioureas[11] |

| Acetylcholinesterase (Enzyme Inhibition) | 20 - 100 | Phenylthiourea derivatives[16] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structural features suggest a high potential for diverse biological activities. Future research should focus on the actual synthesis and rigorous biological evaluation of this compound to validate the predictions outlined in this guide. Further derivatization of the tetralin and thiourea moieties could lead to the discovery of compounds with enhanced potency and selectivity.

References

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC - NIH. Available at: [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. Available at: [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. Available at: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central. Available at: [Link]

-

Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. PubMed. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. ResearchGate. Available at: [Link]

-

5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC - PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]

-

1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 15. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nanobioletters.com [nanobioletters.com]

Physicochemical properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

An In-Depth Technical Guide to the Physicochemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for understanding and experimentally determining the key parameters that govern the behavior of this molecule. We will explore its chemical identity, a plausible synthetic route, and the critical importance of properties such as lipophilicity (LogP), solubility, and ionization constant (pKa). Each section pairs foundational theory with detailed, field-proven experimental protocols, enabling researchers to generate reliable data for pharmacokinetic modeling, formulation development, and structure-activity relationship (SAR) studies.

Chemical Identity and Structural Attributes

This compound, also known as 1-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea, is a derivative of thiourea featuring a lipophilic tetralin moiety.[1] The fusion of the aromatic ring with a saturated cyclohexane ring creates a rigid scaffold that is of significant interest in medicinal chemistry for creating constrained analogues of more flexible molecules. The thiourea group itself is a versatile functional group, capable of acting as a hydrogen bond donor and participating in various biological interactions.[2]

The fundamental structural and computed properties of the molecule are summarized below. These values serve as an essential baseline for planning experimental work.

| Property | Value | Source |

| CAS Number | 139331-66-1 | [3] |

| Molecular Formula | C₁₁H₁₄N₂S | [3] |

| Molecular Weight | 206.31 g/mol | [3] |

| SMILES | S=C(N)NC1=CC=CC2=C1CCCC2 | [3] |

| Calculated LogP | 2.22 | [3] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry.[2][4] A robust and high-yielding approach for preparing this compound involves the reaction of the corresponding primary amine, 5,6,7,8-tetrahydronaphthalen-1-amine, with an isothiocyanate precursor.

Sources

An In-Depth Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS Number: 139331-66-1), a molecule of significant interest within the domain of medicinal chemistry. While specific biological data for this compound remains limited in publicly accessible literature, this document synthesizes information on its chemical properties, outlines detailed protocols for its synthesis based on established methodologies for thiourea derivatives, and extrapolates its potential biological activities by examining structurally analogous compounds. Drawing upon data from closely related tetrahydronaphthalen-1-yl-phenethyl ureas, this guide explores the prospective antimicrobial and anticancer applications of the title compound, providing a scientifically grounded foundation for future research and development endeavors.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a privileged scaffold in drug discovery, consistently demonstrating a broad spectrum of biological activities. These compounds are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, a feature that imparts unique chemical and biological properties. The hydrogen-bonding capabilities of the N-H protons and the sulfur atom, coupled with the ability to chelate metal ions, contribute to their diverse pharmacological profiles. The lipophilicity of the substituents on the nitrogen atoms can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The tetrahydronaphthalene moiety is a valuable pharmacophore in its own right, appearing in numerous biologically active molecules. Its rigid, partially saturated structure can provide a well-defined orientation for interaction with biological targets. The fusion of this carbocyclic system with the versatile thiourea functional group in this compound presents a compelling case for its investigation as a potential therapeutic agent.

Physicochemical Properties and Identification

This compound is a solid organic compound with the molecular formula C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol .

| Property | Value | Source |

| CAS Number | 139331-66-1 | |

| Molecular Formula | C₁₁H₁₄N₂S | |

| Molecular Weight | 206.31 g/mol | |

| Predicted Boiling Point | 349.9 ± 52.0 °C | |

| Predicted Density | 1.1 ± 0.1 g/cm³ | |

| Predicted pKa | 13.15 ± 0.20 |

Synthesis of this compound

The synthesis of N-monosubstituted thioureas is a well-established area of organic chemistry, with several reliable methods available. The most direct and common approach involves the reaction of a primary amine with a thiocarbonyl source. For the synthesis of this compound, the key starting material is 5,6,7,8-Tetrahydronaphthalen-1-amine (CAS Number: 2217-41-6).

Synthetic Pathway

A plausible and efficient synthetic route is the reaction of 5,6,7,8-Tetrahydronaphthalen-1-amine with an isothiocyanate precursor, which can be generated in situ or used directly. A common and safe method involves the use of thiocarbamoyl benzotriazoles as isothiocyanate equivalents.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted thioureas.

Materials:

-

5,6,7,8-Tetrahydronaphthalen-1-amine

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Standard laboratory glassware

Procedure:

-

Formation of Benzoyl Isothiocyanate (in situ): To a solution of benzoyl chloride (1.1 equivalents) in anhydrous acetone, add ammonium thiocyanate (1.0 equivalent).

-

Reaction Mixture: Reflux the mixture with stirring for 30 minutes to facilitate the formation of benzoyl isothiocyanate.

-

Addition of Amine: To the refluxing solution, add 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equivalent) dropwise over a period of 15 minutes.

-

Reaction Completion: Continue to reflux the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with constant stirring.

-

Isolation: The precipitated solid, N-benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea, is collected by vacuum filtration and washed with cold water.

-

Hydrolysis: The intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2M) for 2-4 hours.

-

Purification: The resulting this compound is collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Melting Point Determination: A sharp melting point indicates a high degree of purity.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

FT-IR: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations of the thiourea moiety.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Potential Biological Activities and Mechanism of Action

Antimicrobial Activity

Thiourea derivatives are well-documented as possessing significant antimicrobial properties against a range of bacterial and fungal pathogens. A recent study on novel tetrahydronaphthalen-1-yl-phenethyl ureas, which share the core tetrahydronaphthalene scaffold, demonstrated potent antibacterial activity.

Inferred Antimicrobial Potential: Based on these findings, it is hypothesized that this compound could exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Proposed Mechanism of Action: The antimicrobial mechanism of thiourea derivatives is often attributed to their ability to disrupt the bacterial cell membrane integrity. The lipophilic tetrahydronaphthalene moiety could facilitate the insertion of the molecule into the bacterial cell wall, leading to increased permeability and ultimately cell death.

Caption: Postulated antimicrobial mechanism of action.

Anticancer Activity

The anticancer potential of thiourea derivatives is a burgeoning field of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. A study on tetrahydronaphthalen-1-yl-phenethyl ureas revealed significant cytotoxic effects against HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cell lines.

Inferred Anticancer Potential and Comparative Data:

The structural similarity of this compound to the active urea analogs suggests it may also possess potent anticancer properties. The table below presents the reported IC₅₀ values for the most active urea analog, 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea, for comparative purposes.

| Cell Line | Cancer Type | IC₅₀ (µM) of Urea Analog |

| HeLa | Cervical Cancer | 2.6 |

| SH-SY5Y | Neuroblastoma | >50 |

It is important to note that the substitution pattern on the phenethyl ring of the urea analogs significantly influenced their activity. This highlights the potential for medicinal chemistry efforts to optimize the anticancer potency of this compound through targeted structural modifications.

Proposed Mechanism of Action: Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as kinases or topoisomerases.

The precise mechanism of action for this compound would require dedicated investigation, but it is plausible that it could involve one or more of these pathways.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility of this compound, coupled with the compelling biological activity of structurally related molecules, provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis of this compound should be carried out and the compound fully characterized to confirm its identity and purity.

-

Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines and microbial strains to elucidate its full spectrum of activity.

-

Mechanism of Action Studies: In-depth studies should be conducted to determine the precise molecular mechanisms by which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.

References

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

- Elseginy, S. A., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363.

- Akbaba, Y., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925.

- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.

- Strzyga-Łach, P., et al. (2021).

An In-depth Technical Guide on the Structure and Bonding of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea is a molecule of significant interest in medicinal chemistry, belonging to the versatile class of thiourea derivatives known for their wide range of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of the structure and bonding of this compound, synthesizing data from spectroscopic techniques, and principles of molecular modeling. We delve into the critical interplay of its tetralin and thiourea moieties, which dictates its physicochemical properties and potential as a therapeutic agent. This document serves as an authoritative resource for researchers engaged in the design and development of novel pharmaceuticals.

Introduction: The Significance of the Thiourea Scaffold

Thiourea derivatives are a cornerstone in modern drug discovery, exhibiting a remarkable spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The efficacy of these compounds is intrinsically linked to the electronic and steric properties of the N-substituted groups attached to the thiourea core. The (5,6,7,8-Tetrahydronaphthalen-1-yl) substituent, a tetralin moiety, introduces a unique combination of aromaticity and conformational flexibility, making it a compelling subject for detailed structural and bonding analysis. Understanding these fundamental aspects is paramount for predicting molecular interactions with biological targets and for the rational design of next-generation therapeutics.

Molecular Structure and Conformation

The molecular structure of this compound, with the chemical formula C11H14N2S, combines a planar thiourea group with a bulky, partially saturated bicyclic tetralin system.[5]

Caption: 2D representation of this compound.

The thiourea moiety (NH-C(S)-NH2) is characterized by a planar geometry due to the sp2 hybridization of the central carbon and nitrogen atoms. The C=S bond length is typically around 1.68 Å, which is intermediate between a single and double bond, suggesting significant resonance delocalization of the pi electrons across the N-C-S system.[6] This delocalization imparts a partial double bond character to the C-N bonds, restricting rotation and influencing the overall molecular shape.

The tetralin moiety consists of a fused benzene ring and a cyclohexene ring. The cyclohexene ring can adopt various conformations, such as a half-chair or a twisted boat, which will influence the overall three-dimensional structure of the molecule and its ability to fit into the binding pockets of biological targets.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid catalyst. This straightforward and efficient method allows for the generation of the target compound in good yield.[7]

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Observables and Interpretations |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzene ring of the tetralin moiety.- Aliphatic Protons: Signals in the aliphatic region (δ 1.5-3.0 ppm) from the protons of the saturated part of the tetralin ring.- NH Protons: Broad signals for the thiourea NH and NH2 protons, which can be confirmed by D2O exchange.[4][8] |

| ¹³C NMR | - Thiourea Carbon: A characteristic signal for the C=S carbon atom typically appears in the range of δ 180-190 ppm.[8]- Aromatic and Aliphatic Carbons: Distinct signals for the aromatic and aliphatic carbons of the tetralin moiety. |

| FT-IR | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea group.- C=S Stretching: A strong absorption band around 1300-1400 cm⁻¹ is indicative of the C=S stretching vibration.[9] |

| Mass Spectrometry | - Molecular Ion Peak: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of the compound, confirming its elemental composition.[5] |

Bonding and Intermolecular Interactions: A Deeper Dive

The biological activity of thiourea derivatives is often mediated by their ability to form specific non-covalent interactions with target macromolecules.

Hydrogen Bonding

The thiourea moiety is an excellent hydrogen bond donor and acceptor. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial for the binding of the molecule to the active sites of enzymes and receptors.[2][10] Intramolecular hydrogen bonds can also play a role in stabilizing the conformation of the molecule.[6]

Caption: Hydrogen bonding potential of the thiourea moiety.

π-Interactions

The aromatic ring of the tetralin moiety can participate in various π-interactions, including π-π stacking and cation-π interactions. These interactions are important for the recognition of aromatic residues in the binding sites of proteins. The interplay between the hydrogen bonding of the thiourea group and the π-interactions of the tetralin ring contributes to the overall binding affinity and selectivity of the molecule.

Potential as a Urease Inhibitor: A Mechanistic Perspective

Thiourea derivatives have been extensively studied as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea.[10] The inhibitory mechanism is believed to involve the coordination of the thiourea sulfur atom to the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity. The N-substituents play a crucial role in modulating the inhibitory potency by influencing the electronic properties of the sulfur atom and by establishing additional interactions with the enzyme's active site. The bulky and hydrophobic tetralin group of this compound could potentially enhance its inhibitory activity by occupying a hydrophobic pocket within the enzyme's active site.[10]

Conclusion and Future Directions

This compound is a molecule with a rich structural and bonding landscape that underpins its potential as a valuable scaffold in drug discovery. The synergistic combination of the hydrogen-bonding capabilities of the thiourea moiety and the steric and electronic contributions of the tetralin group provides a versatile platform for the design of potent and selective therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of analogues to establish a comprehensive structure-activity relationship. Furthermore, high-resolution crystal structures of this compound in complex with its biological targets would provide invaluable insights for the rational design of next-generation inhibitors.

References

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. Available from: [Link]

-

Fundamental and Applied Aspects of Urea and Thiourea Inclusion Compounds - ResearchGate. Available from: [Link]

-

Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC - NIH. Available from: [Link]

-

Computational Molecular Characterization of Thiourea and Its Derivatives - ResearchGate. Available from: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity - MDPI. Available from: [Link]

-

This compound - PubChem. Available from: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC - NIH. Available from: [Link]

-

Synthesis and characterization of thiourea — Chu… — Library of Science - Biblioteka Nauki. Available from: [Link]

-

Crystal structure of 3-(prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea - PMC - NIH. Available from: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. Available from: [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - NIH. Available from: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link]

-

5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. Available from: [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC - PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C11H14N2S) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile coordination chemistry, biological activity, and capacity for hydrogen bonding.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism—specifically, the dynamic equilibrium between thione and thiol forms. This guide provides a comprehensive technical exploration of the tautomeric states of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. We delve into the synthetic protocol for this molecule, present detailed experimental methodologies for its characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational framework for predicting tautomer stability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to accurately characterize and understand the tautomeric landscape of this important chemical scaffold.

The Principle of Thione-Thiol Tautomerism in N-Arylthioureas

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers that differ in the formal position of a hydrogen atom and a double bond.[2] In thiourea derivatives, the most prominent form of tautomerism is the thione-thiol equilibrium.[3][4]

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two C-N single bonds. This form is generally more stable in most thioureas and their derivatives.[5][6]

-

Thiol Form (or Thioimidol): Features a sulfhydryl group (-SH) and a carbon-nitrogen double bond (C=N).[7]

The position of this equilibrium is not static; it is profoundly influenced by the molecular environment, including the nature of substituents, solvent polarity, temperature, and pH.[8][9] Understanding which tautomer predominates is critical in drug development, as the two forms possess different hydrogen bonding capabilities, lipophilicity, and steric profiles, which in turn dictate their interaction with biological targets like enzymes and receptors.[10] For this compound, the equilibrium can be visualized as follows:

Caption: Thione-thiol equilibrium of the target molecule.

Synthesis of this compound

The synthesis of N-substituted thioureas is most reliably achieved through the reaction of a primary amine with an isothiocyanate.[11] This method is typically high-yielding and proceeds under mild conditions. For the title compound, the synthesis involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with a source of thiocyanate ion, which generates the isothiocyanate in situ, followed by reaction with an amine source (in this case, ammonia from ammonium chloride).

Experimental Protocol: Synthesis Workflow

This protocol outlines a robust, self-validating procedure for the synthesis.

Caption: Workflow for the synthesis of the target thiourea.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5,6,7,8-tetrahydronaphthalen-1-amine (10 mmol), ammonium thiocyanate (12 mmol), and 50 mL of 95% ethanol.

-

Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the stirring mixture. The causality here is that the acid protonates the amine, and the subsequent reaction with thiocyanate forms the corresponding isothiocyanate in situ.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. The product, being less soluble in water, will precipitate out.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 25 mL cold deionized water to remove any unreacted salts.

-

Purification & Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid. Dry the final product in a vacuum oven at 40-50 °C.

Experimental Characterization of Tautomeric Forms

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms.[8] The combination of NMR, FT-IR, and UV-Vis spectroscopy provides complementary information on the molecular structure in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism as it provides direct structural information in solution.[8][12] The choice of solvent is critical, as it can influence the tautomeric equilibrium.[13]

Protocol for NMR Analysis:

-

Sample Preparation: Prepare two samples by dissolving ~10 mg of the synthesized compound in 0.7 mL of deuterated solvent: one in DMSO-d₆ (a polar, hydrogen-bond accepting solvent) and another in CDCl₃ (a less polar solvent).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for both samples. Pay close attention to the chemical shifts and integration of signals in the 7-10 ppm region (for N-H protons) and the 3-5 ppm region (for a potential S-H proton). The interconversion between tautomers is generally fast on the NMR timescale.[9]

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic signal.

Expected Spectral Signatures:

| Tautomer | ¹H NMR Signature | ¹³C NMR Signature |

|---|---|---|

| Thione | Two distinct N-H proton signals (broad, in the 7-10 ppm range). Absence of an S-H signal. | A characteristic C=S signal in the range of δ 180–190 ppm.[11] |

| Thiol | One N-H proton signal. A distinct S-H proton signal (may be broad). | Absence of the C=S signal. Presence of a C=N signal (typically δ 150-170 ppm). |

Causality: The thione form is expected to be dominant. The highly deshielded ¹³C signal for the C=S carbon is a definitive marker.[11] In DMSO-d₆, hydrogen bonding with the solvent can stabilize the N-H protons of the thione form, making them clearly visible.[14] The absence of a signal attributable to an S-H proton is strong evidence against a significant population of the thiol tautomer in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule and is excellent for identifying key functional groups that differentiate the tautomers, particularly in the solid state (using KBr pellets) or in solution.[15][16]

Protocol for FT-IR Analysis:

-

Solid-State: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Solution-State: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃) in an appropriate liquid cell.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Vibrational Bands:

| Tautomer | Key Vibrational Frequencies (cm⁻¹) |

|---|---|

| Thione | ~3300-3100: N-H stretching vibrations.[16] ~1620: N-H bending.[15] ~1350 & ~730: Thioamide bands (significant C=S character).[11][15] |

| Thiol | ~3300: N-H stretching. ~2600-2550: S-H stretching (weak but characteristic). ~1640: C=N stretching.[6] |

Causality: The presence of strong N-H stretching bands and the distinct absence of an S-H stretching band strongly indicate the predominance of the thione tautomer in the solid state.[5][17] The thioamide bands, which arise from coupled vibrations involving C-N and C=S bonds, serve as a fingerprint for the thione structure.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in the thione (C=S) and thiol (C=N) forms are different, leading to distinct absorption spectra.[18]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in different solvents (e.g., ethanol, cyclohexane, acetonitrile) to observe solvatochromic effects.[8]

-

Acquisition: Record the absorption spectra from 200 to 400 nm using a quartz cuvette.

Expected Absorption Maxima (λ_max):

| Tautomer | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Thione | π → π* n → π* | ~240-260[18] ~290-310[1] |

| Thiol | π → π* (C=N) | Shorter wavelength than thione π→π* |

Causality: The C=S group in the thione tautomer contains non-bonding electrons (n) on the sulfur atom, allowing for a low-energy n→π* transition, which appears as a distinct absorption band at a longer wavelength.[18][19] The position of this band is sensitive to solvent polarity; a blue shift (hypsochromic shift) in polar solvents is characteristic of n→π* transitions and would further support the assignment of the thione form.

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the relative stabilities of tautomers.[20][21] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[21]

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate solution conditions, repeat the optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO, toluene).[13]

-

Energy Analysis: Compare the calculated Gibbs free energies of the thione and thiol tautomers in the gas phase and in each solvent. The tautomer with the lower energy is predicted to be more stable.

Caption: Workflow for computational analysis of tautomers.

Integrated Data Analysis and Interpretation

Summary of Expected Quantitative Data

| Method | Parameter | Thione Form (Expected) | Thiol Form (Hypothetical) |

| ¹³C NMR | C=S / C=N Shift (δ, ppm) | 180 - 190 | 150 - 170 |

| FT-IR | S-H Stretch (cm⁻¹) | Absent | ~2550 - 2600 |

| UV-Vis | n→π* λ_max (nm) | ~290 - 310 | Absent |

| DFT | Relative ΔG (kcal/mol) | 0 (Reference) | > 5-10 (Less Stable) |

The experimental evidence—the observation of a ¹³C signal >180 ppm, the absence of an S-H stretch in the IR, and the presence of a long-wavelength n→π* transition in the UV-Vis spectrum—provides a self-validating system that points to the thione structure. Computational results are expected to corroborate this, predicting a significantly higher free energy for the thiol tautomer.[4][22]

Conclusion

The comprehensive analysis of this compound requires an integrated approach combining synthesis, multi-platform spectroscopy, and computational modeling. The protocols and theoretical framework presented in this guide provide a robust methodology for such an investigation. The collective evidence from NMR, FT-IR, and UV-Vis spectroscopy, supported by DFT calculations, is anticipated to confirm that the thione tautomer is the overwhelmingly predominant species under typical experimental conditions. This fundamental understanding is paramount for accurately interpreting its chemical reactivity, biological activity, and potential applications in drug design and materials science.

References

- Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

- OpenRiver. Validation of Computational Methods for the Tautomerism of Thiourea Dioxide.

- SIELC Technologies. UV-Vis Spectrum of Thiourea.

- Allegretti, P. E., et al. Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TCI (TSI) Journals.

- Taylor & Francis Online. Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation.

- ResearchGate. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods | Request PDF.

- PMC (PubMed Central). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.

- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix.

- BenchChem. Tautomerism in Substituted Butenylthioureas: A Technical Guide.

- Wiley-VCH. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.

- ResearchGate. Tautomerism of thiourea dioxide (TDO) (left) and formamidine sulfinic acid (FSA) (right).

- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix | The Journal of Chemical Physics.

- ResearchGate. (PDF) Computational investigations on the electronic structure and reactivity of thiourea dioxide: Sulfoxylate formation, tautomerism and dioxygen liberation.

- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix.

- MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.

- JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- PMC (PubMed Central). Let's not forget tautomers.

- MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.

- ResearchGate. Structure and stability of thiourea with water, DFT and MP2 calculations.

- Frontiers. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts.

- Journal of Chemical Information and Modeling. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- ResearchGate. Tautomers of thiourea. | Download Scientific Diagram.

- Journal of the American Chemical Society. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea.

- IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

- ResearchGate. 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF.

- Indian Academy of Sciences. Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.

- Journal of Organic and Pharmaceutical Chemistry. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

- ResearchGate. (PDF) Theoretical Study of the Stability of Tautomers and Conformers of Isatin-3-Thiosemicarbazone (IBT).

- ResearchGate. Thione–thiol tautomerism of I' and II'.

- SciSpace by Typeset. The thione-thiol tautomerism in simple thioamides.

Sources

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. real.mtak.hu [real.mtak.hu]

- 7. tsijournals.com [tsijournals.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. openriver.winona.edu [openriver.winona.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jetir.org [jetir.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 19. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Tetralin Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into tetralin thiourea derivatives, a class of compounds demonstrating significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that delves into the core scientific principles and experimental intricacies that underpin the investigation of these promising molecules.

Introduction: The Strategic Hybridization of Tetralin and Thiourea Moieties

The convergence of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold with the thiourea functional group has given rise to a versatile class of molecules with a broad spectrum of biological activities. The tetralin moiety, a core component of numerous natural and synthetic bioactive compounds, including the anthracycline antibiotics doxorubicin and daunorubicin, provides a rigid, lipophilic framework that can be strategically functionalized to modulate pharmacological properties.[1] The thiourea group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is a well-established pharmacophore in its own right, contributing to a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory actions.[2] The strategic combination of these two pharmacophores has yielded hybrid molecules with enhanced and, in some cases, novel biological activities.

This guide will navigate the synthesis of these derivatives, explore their significant anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthesis of Tetralin Thiourea Derivatives: A Practical Approach

The synthesis of tetralin thiourea derivatives typically involves a multi-step process, commencing with the functionalization of the tetralin ring, followed by the introduction of the thiourea moiety. The following protocol provides a representative example of the synthesis of a tetralin-based thiourea derivative, emphasizing the self-validating nature of the described methodology through detailed characterization.

Experimental Protocol: Synthesis of a Representative Tetralin Thiourea Derivative

This protocol outlines a common synthetic route, which can be adapted for the synthesis of various derivatives.

Step 1: Synthesis of the Isothiocyanate Intermediate

-

Reaction Setup: To a solution of a substituted tetralin amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thiophosgene (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude isothiocyanate is often used in the next step without further purification.

Step 2: Formation of the Thiourea Derivative

-

Reaction Setup: Dissolve the crude tetralin isothiocyanate (1 equivalent) in a suitable solvent (e.g., acetonitrile or THF). Add the desired amine (1 equivalent) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Characterization

The structure of the synthesized tetralin thiourea derivative must be unequivocally confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=S vibrations of the thiourea moiety.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3][4]

Anticancer Activity: Targeting the Hallmarks of Cancer

Tetralin thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of DNA synthesis.

Cytotoxicity Screening and Rationale for Cell Line Selection

The initial evaluation of anticancer potential typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The choice of cell lines is a critical experimental design parameter. For instance, the MCF-7 (human breast adenocarcinoma) cell line is often selected for its estrogen receptor-positive status, making it a relevant model for hormone-dependent breast cancer. The A549 (human lung carcinoma) cell line is a well-characterized model for non-small cell lung cancer, and the HeLa (human cervical carcinoma) cell line is a robust and widely used model for cervical cancer.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetralin thiourea derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many tetralin thiourea derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Studies have shown that some of these derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[8][9]

Experimental Protocol: Flow Cytometry for Apoptosis Detection

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method for quantifying apoptosis.

-

Cell Treatment: Treat cancer cells with the tetralin thiourea derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Structure-Activity Relationship (SAR) Insights

The anticancer activity of tetralin thiourea derivatives is highly dependent on their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

-

Substituents on the Tetralin Ring: The nature and position of substituents on the tetralin ring can significantly influence activity.

-

Substituents on the Thiourea Nitrogen: The groups attached to the nitrogen atoms of the thiourea moiety play a crucial role in determining potency and selectivity.[10]

A systematic exploration of these structural modifications is essential for the rational design of more potent and selective anticancer agents.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Tetralin thiourea derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including clinically relevant strains.

Rationale for the Selection of Microbial Strains

The choice of microbial strains for screening is guided by their clinical significance. For instance:

-

Staphylococcus aureus (including MRSA): A leading cause of skin and soft tissue infections, as well as more severe invasive diseases. MRSA (methicillin-resistant S. aureus) is a major public health concern due to its resistance to multiple antibiotics.[11][12]

-

Pseudomonas aeruginosa : An opportunistic pathogen that is a common cause of hospital-acquired infections, particularly in immunocompromised patients. It is known for its intrinsic and acquired resistance to many antibiotics.

-

Candida albicans : The most common cause of fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the tetralin thiourea derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Tetralin thiourea derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.

In Vivo Models of Inflammation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. It is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the tetralin thiourea derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally to the rats.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanistic Insights

The anti-inflammatory effects of some thiourea derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively. These inflammatory mediators play a crucial role in the pathogenesis of inflammation.

Data Presentation and Visualization

Table 1: Anticancer Activity of Selected Tetralin Thiourea Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [5] |

| A549 (Lung) | 8.7 | [6] | |

| Derivative B | HeLa (Cervical) | 3.9 | [5] |

| MCF-7 (Breast) | 6.1 | [5] | |

| Derivative C | A549 (Lung) | 4.5 | [6] |

Table 2: Antimicrobial Activity of a Representative Tetralin Thiourea Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 16 |

Diagrams

Conclusion and Future Directions

Tetralin thiourea derivatives represent a rich scaffold for the development of novel therapeutic agents with diverse biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the tetralin and thiourea moieties to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in more advanced animal models of disease to assess their therapeutic potential and safety profiles.

This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and promising field of tetralin thiourea derivatives. By integrating robust synthetic strategies, well-designed biological evaluations, and in-depth mechanistic studies, the full therapeutic potential of this versatile class of molecules can be unlocked.

References

-

Tetralin including anticancer drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed. (2018, January 10). Retrieved January 18, 2026, from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - MDPI. (2018, January 10). Retrieved January 18, 2026, from [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - MDPI. (2011, April 20). Retrieved January 18, 2026, from [Link]

-

Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents - PubMed. (2014). Retrieved January 18, 2026, from [Link]

-

Immunofluorescence analysis revealed the variations in Bax and Bcl-2... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. (2021, December 23). Retrieved January 18, 2026, from [Link]

-